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molecular formula C9H7FO3 B2757314 Methyl 2-(4-fluorophenyl)-2-oxoacetate CAS No. 156276-23-2

Methyl 2-(4-fluorophenyl)-2-oxoacetate

Cat. No. B2757314
M. Wt: 182.15
InChI Key: QQJWGLFEBYVMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06420418B1

Procedure details

To a solution of 4-fluorophenyl glyoxylic acid (100 mg, 0.595 mmol) in ethyl ether (5 ml) was added trimethylsilyl diazomethane (2 M/hexane, 1 ml) at 0° C. TLC showed reaction was complete after 1 h. The ether was evaporated to leave a yellow oil. Chromatography with hexane/ether (95:5) gave methyl 4-fluorophenylglyoxalate as a pale yellow oil (75 mg). 500 MHz 13C NMR (CDCl3): δ 184.11; 167.85; 165.79; 163.59; 133.04; 132.96; 128.97; 116.33; 116.16; 115.90; 115.72; 52.85.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
hexane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH3:13][Si](C=[N+]=[N-])(C)C.CCCCCC.CCOCC>C(OCC)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:12])[C:9]([O:11][CH3:13])=[O:10])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
hexane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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